N-(4-methoxybenzyl)-N'-1-naphthylurea
Description
N-(4-Methoxybenzyl)-N'-1-naphthylurea is a urea derivative characterized by a 4-methoxybenzyl group attached to one nitrogen atom and a 1-naphthyl group to the other. Urea derivatives are widely studied for their diverse applications, ranging from pharmaceuticals to agrochemicals, due to their hydrogen-bonding capabilities and structural versatility.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-16-11-9-14(10-12-16)13-20-19(22)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZXKGIQCSTMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Urea-Based Agrochemicals (Pesticides/Herbicides)
lists urea derivatives used as herbicides, highlighting how substituent variations dictate application:
| Compound Name | Substituents | Application | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| Neburon | N-butyl, N'-3,4-dichlorophenyl | Herbicide | Alkyl (butyl) vs. aromatic (naphthyl) group |
| Methabenzthiazuron | N-benzothiazolyl, N,N'-dimethyl | Herbicide | Heterocyclic (benzothiazolyl) vs. naphthyl |
Analysis :
- Aromatic vs.
Urea Derivatives in Medicinal Chemistry
describes N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenyl)acetamide , a sulfonamide-urea hybrid with IDO1 inhibitory activity (IC₅₀ = 5.88 mM).
| Parameter | Target Compound | N-(4-Methoxybenzyl)sulfamoyl Acetamide |
|---|---|---|
| Core Structure | Urea | Sulfonamide-urea hybrid |
| 4-Methoxybenzyl Role | Directly attached to urea nitrogen | Part of sulfamoyl linker |
| Bioactivity | Not reported | IDO1 inhibition (IC₅₀ = 5.88 mM) |
Analysis :
- The 4-methoxybenzyl group in both compounds may enhance membrane permeability due to its lipophilic nature. However, the sulfonamide group in the hybrid compound likely contributes to stronger hydrogen bonding with IDO1’s active site, explaining its moderate activity .
- The target compound’s naphthyl group could improve binding affinity in aromatic-rich environments (e.g., enzyme pockets) compared to phenyl-based analogs.
Methoxybenzyl-Containing Analogs
and highlight compounds with 4-methoxybenzyl groups but divergent cores:
- N-(Bis(4-methoxybenzyl)carbamothioyl)-4-butoxybenzamide (): Features dual 4-methoxybenzyl groups and a carbamothioyl moiety.
Key Insight : The 4-methoxybenzyl group is a common pharmacophore for enhancing solubility and bioavailability, but the core structure (urea vs. benzamide) dictates functional specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
